molecular formula C19H25N3O B2524945 (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide CAS No. 885294-29-1

(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide

Cat. No. B2524945
M. Wt: 311.429
InChI Key: WCGRCOWMNDFWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide" appears to be a complex molecule that may be related to the field of organic synthesis, particularly involving cyano and amide functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of zinc enolates with various cyano-containing substrates. For instance, the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one reacts with 3-aryl-2-cyanoprop-2-enamides to yield derivatives of cyclopropane carboxylic acid as a single stereoisomer with a cis arrangement of hydrogen atoms on the cyclopropane ring . This suggests that a similar approach could potentially be used for the synthesis of the target compound, where a zinc enolate might be reacted with a suitable cyano-containing precursor to introduce the cyclohexyl and cyclopropyl substituents.

Molecular Structure Analysis

The molecular structure of the target compound likely features a cyclohexyl group and a cyclopropyl group attached to a pyrrole ring, which is further substituted with cyano and amide functionalities. The stereochemistry of the compound is indicated by the "(Z)" notation, which refers to the geometry around the carbon-carbon double bond. The synthesis of related compounds as single stereoisomers suggests that careful control of reaction conditions could be crucial in obtaining the desired stereochemistry for the target compound.

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the presence of the cyano and amide groups. For example, the paper discussing the synthesis of ethyl nicotinates and nicotinonitriles indicates that cyano groups can participate in vinyl substitution reactions. This implies that the cyano group in the target compound may also be reactive towards nucleophiles or could be involved in addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not discussed in the provided papers, we can infer that the presence of multiple functional groups would impact its solubility, boiling point, and stability. The cyano group is known to increase polarity, which could enhance solubility in polar solvents. The amide linkage might contribute to hydrogen bonding, affecting the compound's melting point and boiling point. The steric bulk introduced by the cyclohexyl and cyclopropyl groups could influence the compound's overall reactivity and physical properties.

Scientific Research Applications

Facile Synthesis Routes : This compound is involved in facile synthesis routes for the generation of pyrroles, isoindoles, and other fused pyrroles. Enamino acids derived from carbonyl compounds undergo decarboxylative cyclization to form these structures, showcasing the compound's utility in organic synthesis and the construction of complex heterocyclic frameworks (Gabbutt et al., 2002).

Catalytic Applications : Research has demonstrated the use of related cyclohexanone derivatives in catalytic processes, such as the highly selective hydrogenation of phenol and derivatives to cyclohexanone under mild conditions. This highlights the potential role of similar compounds in facilitating selective catalytic reactions in aqueous media (Wang et al., 2011).

Synthetic Versatility : The compound's structural motif serves as a versatile synthon for the preparation of polyfunctional heterocyclic systems. It has been used to synthesize multifunctional compounds leading to a variety of polysubstituted heterocyclic systems, illustrating its wide applicability in generating diverse molecular architectures (Pizzioli et al., 1998).

Chemical Transformations and Reactivity Studies : Studies on related enaminoketones and their reactivity offer insights into the chemical behavior and potential transformations of "(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide." These investigations provide foundational knowledge for developing new synthetic routes and understanding the compound's reactivity profile (Jirkovsky, 1974).

Molecular Sensing and Detection : The compound's framework has been explored for colorimetric sensing applications. Similar benzamide derivatives have shown remarkable performance in naked-eye detection of fluoride ions in solution, suggesting potential avenues for the development of new molecular sensors and detection mechanisms (Younes et al., 2020).

properties

IUPAC Name

(Z)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-13-10-15(11-16(12-20)19(23)21-17-8-9-17)14(2)22(13)18-6-4-3-5-7-18/h10-11,17-18H,3-9H2,1-2H3,(H,21,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGRCOWMNDFWDN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C(/C#N)\C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.